Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methyl group, and a bromophenyl group attached to the thiophene ring, along with a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine to introduce the amino group.
Esterification: Finally, the carboxylate ester group is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Lacks the bromophenyl group.
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate: Lacks the methyl group at the 4-position.
Methyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate: Lacks the bromine atom in the phenyl group.
Uniqueness
Methyl 3-amino-4-methyl-5-(4-bromophenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromophenyl group, in particular, can enhance its interactions with biological targets and influence its pharmacokinetic properties.
Properties
Molecular Formula |
C13H12BrNO2S |
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Molecular Weight |
326.21 g/mol |
IUPAC Name |
methyl 3-amino-5-(4-bromophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3 |
InChI Key |
PTGFGRJNUVXLPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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